2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol
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Overview
Description
2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol is a complex organic compound that features a triazole ring, a phenol group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol typically involves the formation of the triazole ring followed by the introduction of the chlorophenyl and phenol groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-chlorobenzaldehyde with hydrazine hydrate can form the triazole ring, which is then further reacted with phenol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the chlorophenyl group under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The triazole ring and phenol group play crucial roles in its binding to molecular targets .
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene: Shares structural similarities but differs in its biological activity.
Quinoline derivatives: Similar in their nitrogen-containing heterocyclic structure but have different applications and properties.
Indole derivatives: Another class of nitrogen-containing compounds with diverse biological activities.
Uniqueness
2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring and phenol group make it a versatile compound for various applications .
Properties
Molecular Formula |
C16H12ClN3O |
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Molecular Weight |
297.74 g/mol |
IUPAC Name |
2-[5-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C16H12ClN3O/c17-13-7-3-1-5-11(13)9-10-15-18-16(20-19-15)12-6-2-4-8-14(12)21/h1-10,21H,(H,18,19,20)/b10-9+ |
InChI Key |
LSKNRKSFPNUJLE-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC(=NN2)C3=CC=CC=C3O)Cl |
SMILES |
C1=CC=C(C(=C1)C=CC2=NC(=NN2)C3=CC=CC=C3O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC(=NN2)C3=CC=CC=C3O)Cl |
Origin of Product |
United States |
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